Foy 251

Übersicht

Beschreibung

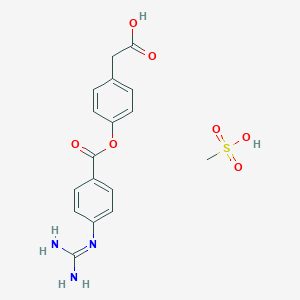

4-(4-Guanidinobenzoyloxy)phenylacetic acid is a chemical compound known for its role as an active metabolite of camostat mesilate, a serine protease inhibitor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Guanidinobenzoyloxy)phenylacetic acid typically involves the esterification of 4-guanidinobenzoic acid with phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 4-(4-Guanidinobenzoyloxy)phenylacetic acid are not extensively documented. the process likely involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Guanidinobenzoyloxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the guanidino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Inhibition of Trypsin: FOY-251 inhibits intestinal trypsin, leading to reduced food intake and body weight gain in animal models .

- FGF21 Modulation: The compound increases circulating FGF21 levels, which is associated with improved metabolic health .

Metabolic Disorders

FOY-251 has been investigated for its effects on obesity and related metabolic disorders. In studies involving ob/ob mice and diet-induced obese (DIO) mice, FOY-251 administration resulted in significant reductions in food intake and body weight, akin to pair-fed controls. Notably, it also decreased blood glucose levels and liver lipidosis while increasing FGF21 gene expression .

Table 1: Effects of FOY-251 on Metabolic Parameters

| Parameter | Control (Pair-fed) | FOY-251 (100 mg/kg) | Significance |

|---|---|---|---|

| Food Intake (g/day) | 15.0 | 12.5 | p < 0.01 |

| Body Weight (g) | 30.0 | 25.0 | p < 0.05 |

| Blood Glucose (mg/dL) | 150 | 120 | p < 0.01 |

| FGF21 Levels (pg/mL) | 200 | 350 | p < 0.001 |

Viral Infections

FOY-251's application extends to viral infections, particularly its role as an inhibitor of TMPRSS2 (transmembrane protease serine 2), which is implicated in the entry of certain viruses, including SARS-CoV-2, into host cells. In biochemical assays, FOY-251 demonstrated an IC50 value of approximately 33.3 nM against TMPRSS2, indicating its potential as a therapeutic agent in COVID-19 treatment .

Table 2: Comparative Potency of Protease Inhibitors

| Inhibitor | IC50 (nM) |

|---|---|

| Nafamostat | 0.27 |

| Camostat | 6.2 |

| FOY-251 | 33.3 |

| Gabexate | 130 |

Animal Studies on Obesity

In a controlled study involving DIO mice, FOY-251 was administered at a dosage of 100 mg/kg over several weeks. Results indicated a marked improvement in metabolic parameters compared to untreated controls:

- Weight Loss: Mice treated with FOY-251 showed a weight reduction of approximately 17% compared to a control group.

- Improved Glucose Tolerance: Oral glucose tolerance tests revealed that FOY-251-treated mice had lower peak glucose levels and reduced area under the curve (AUC) during glucose challenges .

Clinical Implications for COVID-19

In light of the COVID-19 pandemic, FOY-251's role as a TMPRSS2 inhibitor has been explored in clinical trials aimed at evaluating its efficacy against SARS-CoV-2 infection:

Wirkmechanismus

The mechanism of action of 4-(4-Guanidinobenzoyloxy)phenylacetic acid involves the inhibition of the TMPRSS2 enzyme. This enzyme is responsible for activating the spike protein of SARS-CoV-2, allowing the virus to enter human cells. By inhibiting TMPRSS2, the compound prevents the virus from infecting human cells, thereby reducing the spread of the infection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Camostat Mesilate: The parent compound of 4-(4-Guanidinobenzoyloxy)phenylacetic acid, used as a serine protease inhibitor.

Nafamostat: Another serine protease inhibitor with a similar mechanism of action but higher potency in inhibiting TMPRSS2.

Uniqueness

4-(4-Guanidinobenzoyloxy)phenylacetic acid is unique due to its specific inhibition of TMPRSS2 and its role as an active metabolite of camostat mesilate. While nafamostat is more potent, 4-(4-Guanidinobenzoyloxy)phenylacetic acid offers a distinct advantage in terms of its metabolic stability and potential therapeutic applications .

Biologische Aktivität

FOY-251, a methanesulfonate derivative of 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), has garnered attention for its role as an inhibitor of the transmembrane serine protease TMPRSS2, which is crucial for the activation of various viruses, including SARS-CoV-2. This article delves into the biological activity of FOY-251, focusing on its pharmacokinetics, pharmacodynamics, and case studies that highlight its efficacy and mechanism of action.

FOY-251 acts primarily as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves covalent binding to the serine residue at the active site of TMPRSS2, which is essential for its enzymatic activity. This process can be described in two stages:

- Reversible Binding : Initial non-covalent interactions allow FOY-251 to bind to TMPRSS2.

- Covalent Modification : Following reversible binding, FOY-251 forms a covalent bond with serine-441, leading to permanent inhibition of the enzyme's activity .

Pharmacokinetics

The pharmacokinetic profile of FOY-251 has been characterized through various studies. Key parameters include:

Pharmacodynamics

The pharmacodynamic properties of FOY-251 have been elucidated through in vitro studies demonstrating its inhibitory effects on TMPRSS2 and subsequent viral entry:

Efficacy Against Viral Entry

FOY-251 has been shown to inhibit SARS-CoV-2 entry into host cells in a dose-dependent manner. In a cell-based assay, significant inhibition was observed at concentrations that also fully suppressed TMPRSS2 activity (≥1 µM) but with a reduced efficacy compared to camostat mesylate . The comparative effectiveness highlights that while both compounds inhibit TMPRSS2, FOY-251's potency is approximately tenfold lower than that of camostat mesylate.

Case Studies

Several case studies have explored the clinical implications and effectiveness of FOY-251:

- Case Study on Viral Inhibition :

- Clinical Pharmacokinetics :

- Comparative Efficacy Analysis :

Eigenschaften

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOPIDYHUYOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991365 | |

| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-09-9 | |

| Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.